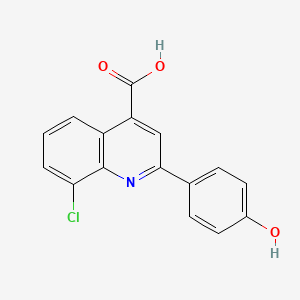
8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
“8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10ClNO3 . It is a solid substance . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” consists of a quinoline ring fused to a phenol, with a chlorine atom attached at position 8 .
Chemical Reactions Analysis
The quinoline moiety in “8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” makes it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Physical And Chemical Properties Analysis
“8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” is a solid substance . It has a molecular weight of 299.71 .
Wissenschaftliche Forschungsanwendungen
Fluorescence and Biological System Studies
Quinoline derivatives, including structures similar to 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, are recognized as efficient fluorophores. Their fluorescence properties make them valuable in biochemistry and medicine, especially for studying various biological systems. These compounds are investigated for their potential as DNA fluorophores, with ongoing research to develop more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties and Stability
Azole-quinoline-based fluorophores, which share a structural relation with 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, have been synthesized and studied for their photophysical properties. These compounds exhibit unique emission patterns, including dual emissions and large Stokes’ shift emissions, with their properties varying based on solvent polarity. Such fluorophores also demonstrate thermal stability, maintaining integrity up to 300°C, making them suitable for various scientific applications (Padalkar & Sekar, 2014).
Antimicrobial Activity
Some derivatives of quinoline, structurally related to 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of microorganisms, marking their significance in the development of new antimicrobial agents (Kumar & Kumar, 2021).
Material Chemistry and Supramolecular Architecture
Studies have been conducted on noncovalent bonded supramolecular architectures involving quinoline derivatives, related to 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. These studies highlight the role of quinoline in binding with carboxylic acids, forming complex structures. The research provides insights into the interactions between quinoline derivatives and carboxylic acids, contributing to the understanding of molecular assembly and design in material chemistry (Gao et al., 2014).
Polymer Science
In the realm of polymer science, quinoline derivatives akin to 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid have been used to synthesize novel hyperbranched polymers. These polymers exhibit nonlinear solution viscosity behavior and have been chemically modified to introduce various functionalities, showcasing their versatility and potential in creating advanced materials with tailored properties (Baek, Simko, & Tan, 2006).
Eigenschaften
IUPAC Name |
8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCJKMPDARDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



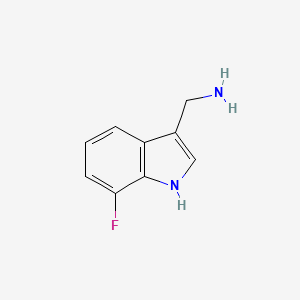
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
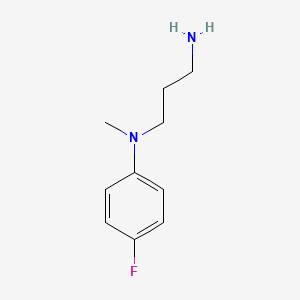
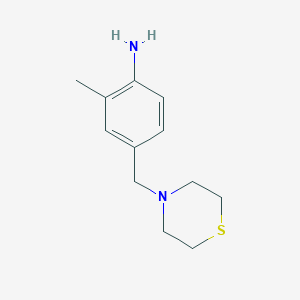
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
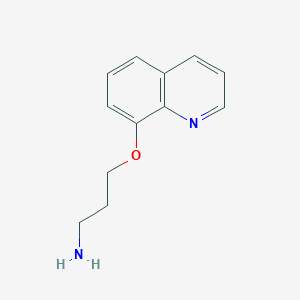
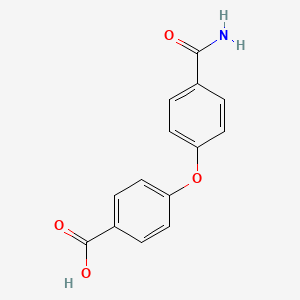
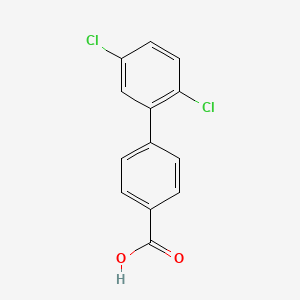
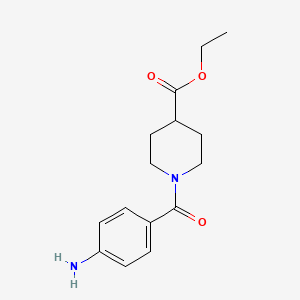
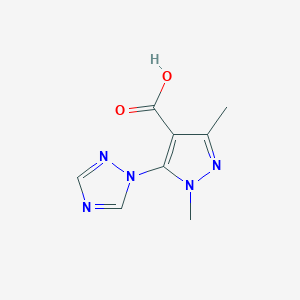
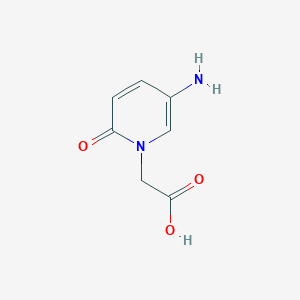
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)